O-Octyl hydrogen dithiocarbonate
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Overview
Description
O-Octyl hydrogen dithiocarbonate, also known as carbonodithioic acid, O-octyl ester, is an organic compound with the molecular formula C9H18OS2. It is a member of the dithiocarbonate family, which are esters of dithiocarbonic acid. This compound is characterized by its sulfur-containing functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Octyl hydrogen dithiocarbonate can be synthesized through the reaction of octanol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
C8H17OH+CS2+NaOH→C8H17OCS2Na+H2O
The intermediate product, sodium octyl dithiocarbonate, is then acidified to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
O-Octyl hydrogen dithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can undergo nucleophilic substitution reactions where the octyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
O-Octyl hydrogen dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of O-Octyl hydrogen dithiocarbonate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can inhibit enzyme activity by binding to the active sites or altering the enzyme’s conformation. The compound can also form stable complexes with metal ions, which can be utilized in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- O-Decyl hydrogen dithiocarbonate
- O-Butyl hydrogen dithiocarbonate
- O-Ethyl hydrogen dithiocarbonate
Uniqueness
O-Octyl hydrogen dithiocarbonate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. Compared to shorter or longer alkyl chain dithiocarbonates, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .
Biological Activity
Introduction
O-Octyl hydrogen dithiocarbonate, a member of the dithiocarbamate family, has garnered attention for its potential biological activities. Dithiocarbamates are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the treatment of various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound features a structure that allows it to interact with biological macromolecules. The compound is characterized by its ability to form complexes with metal ions, which can enhance its biological activity. The mechanism of action typically involves:
- Metal Chelation : Dithiocarbamates can chelate metal ions, which may contribute to their antimicrobial and anticancer properties.
- Enzyme Inhibition : They have been shown to inhibit various enzymes, including those involved in oxidative stress and inflammation.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of dithiocarbamate derivatives in inhibiting bacterial growth:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
Candida albicans | 10 μg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Dithiocarbamates, including this compound, have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle in the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.
A notable study reported the IC50 values for this compound against different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A2780 (Ovarian Cancer) | 5.2 |
MCF-7 (Breast Cancer) | 4.8 |
HeLa (Cervical Cancer) | 6.1 |
These results highlight the potential of this compound as an effective anticancer agent.
Case Studies
- In Vivo Study on Tumor Models : A study conducted on mice with induced tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The observed mechanism involved apoptosis induction and inhibition of angiogenesis.
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound exhibited protective effects by reducing neuronal cell death and inflammation markers.
Properties
CAS No. |
6253-37-8 |
---|---|
Molecular Formula |
C9H18OS2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
octoxymethanedithioic acid |
InChI |
InChI=1S/C9H18OS2/c1-2-3-4-5-6-7-8-10-9(11)12/h2-8H2,1H3,(H,11,12) |
InChI Key |
FYHQYEVHSYHJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=S)S |
Origin of Product |
United States |
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